molecular formula C19H22N2O4 B251697 N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide

N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide

Cat. No. B251697
M. Wt: 342.4 g/mol
InChI Key: RYFVWRSPYZAEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of various neurological disorders. It belongs to the class of benzamide compounds and has shown promising results in preclinical studies.

Mechanism of Action

BPN14770 acts as a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in regulating cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, BPN14770 increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathways. These pathways are involved in synaptic plasticity, neuroprotection, and memory formation.
Biochemical and Physiological Effects
BPN14770 has been shown to have several biochemical and physiological effects in preclinical studies. It increases cAMP levels, activates PKA and CREB signaling pathways, and enhances synaptic plasticity. BPN14770 also reduces amyloid beta deposition, which is a hallmark of Alzheimer’s disease. In addition, BPN14770 has been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

BPN14770 has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier and has a good safety profile. BPN14770 also has a high selectivity for PDE4D, which reduces the risk of off-target effects. However, BPN14770 has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging for long-term studies. In addition, BPN14770 has not yet been tested in human clinical trials, so its efficacy and safety in humans are still unknown.

Future Directions

There are several future directions for the study of BPN14770. One direction is to conduct clinical trials to test the efficacy and safety of BPN14770 in humans. Another direction is to investigate the potential therapeutic applications of BPN14770 in other neurological disorders, such as Parkinson’s disease and Huntington’s disease. In addition, further studies are needed to understand the long-term effects of BPN14770 and to optimize dosing regimens for maximum efficacy. Overall, BPN14770 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for the treatment of neurological disorders.

Synthesis Methods

The synthesis of BPN14770 involves the reaction of 3,4-dimethoxybenzoic acid with butyryl chloride to form 3,4-dimethoxybenzoyl butyrate. This intermediate is then reacted with 4-aminobenzamide to form BPN14770. The overall synthesis is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

BPN14770 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer’s disease, Fragile X syndrome, and autism spectrum disorders. Preclinical studies have shown that BPN14770 can improve cognitive function, reduce amyloid beta deposition, and modulate synaptic plasticity. These findings suggest that BPN14770 has the potential to be a disease-modifying agent for these disorders.

properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

N-[4-(butanoylamino)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H22N2O4/c1-4-5-18(22)20-14-7-9-15(10-8-14)21-19(23)13-6-11-16(24-2)17(12-13)25-3/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

RYFVWRSPYZAEHY-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.